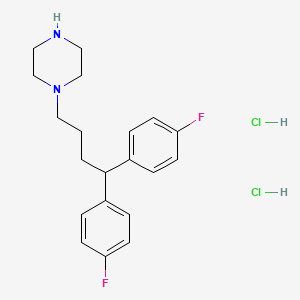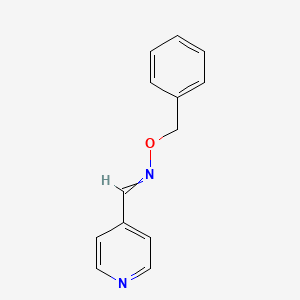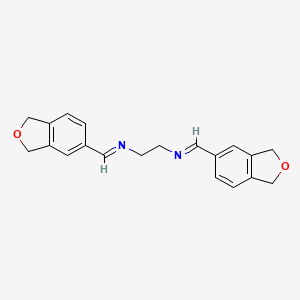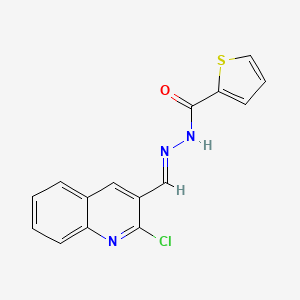
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a hydroxyphenyl group and a pyridinyl group attached to a propenone backbone.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-on beinhaltet typischerweise die Claisen-Schmidt-Kondensationsreaktion. Diese Reaktion wird zwischen 2-Hydroxyacetophenon und 2-Pyridincarboxaldehyd in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid durchgeführt. Die Reaktion wird in der Regel in einem Ethanol- oder Methanol-Lösungsmittel unter Rückflussbedingungen durchgeführt.
Industrielle Produktionsmethoden
Im industriellen Maßstab kann die Produktion dieser Verbindung durch die Verwendung von Durchflussreaktoren optimiert werden, die eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten ermöglichen. Die Verwendung von Katalysatoren wie ionischen Flüssigkeiten oder Phasentransferkatalysatoren kann die Effizienz der Synthese ebenfalls verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in Dihydrochalkone umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Halogene, Nitriermittel und Sulfonierungsmittel werden häufig für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Chinone
Reduktion: Dihydrochalkone
Substitution: Halogenierte, nitrierte oder sulfonierte Derivate
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen verwendet.
Biologie: Zeigt antimikrobielle, entzündungshemmende und antioxidative Eigenschaften.
Medizin: Potenzielles Therapeutikum zur Behandlung von Krankheiten wie Krebs und Diabetes.
Industrie: Verwendung bei der Entwicklung organischer lichtemittierender Dioden (OLEDs) und anderer elektronischer Materialien.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Antioxidative Aktivität: Die Hydroxyphenylgruppe kann freie Radikale abfangen und so oxidativen Stress reduzieren.
Entzündungshemmende Aktivität: Hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen.
Antimikrobielle Aktivität: Stört die Zellmembranintegrität von Mikroorganismen.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupts the cell membrane integrity of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(2-Hydroxyphenyl)-1-phenyl-2-propen-1-on
- 3-(4-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-on
- 3-(2-Hydroxyphenyl)-1-(4-pyridinyl)-2-propen-1-on
Einzigartigkeit
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-on ist aufgrund des Vorhandenseins sowohl von Hydroxyphenyl- als auch von Pyridinylgruppen einzigartig, die im Vergleich zu anderen Chalkonen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen erhöht sein Potenzial als vielseitige Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen.
Eigenschaften
Molekularformel |
C14H11NO2 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
3-(2-hydroxyphenyl)-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-7-2-1-5-11(13)8-9-14(17)12-6-3-4-10-15-12/h1-10,16H |
InChI-Schlüssel |
JKTCHMQMVYEGAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine](/img/structure/B11969152.png)

![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11969157.png)

![4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11969172.png)


![2-[(1-Carboxyethyl)amino]benzoic acid](/img/structure/B11969192.png)
![(2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11969207.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969211.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11969215.png)

